molecular formula C11H12F3NO2 B1439671 2-Methyl-5-(trifluoromethyl)-DL-phenylalanine CAS No. 1259994-92-7

2-Methyl-5-(trifluoromethyl)-DL-phenylalanine

Cat. No. B1439671
CAS RN: 1259994-92-7
M. Wt: 247.21 g/mol
InChI Key: UQIIXNIENIPXSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methyl-5-(trifluoromethyl)-DL-phenylalanine” would depend on its specific structure. Trifluoromethylated compounds generally have unique physicochemical properties due to the presence of the trifluoromethyl group .

Scientific Research Applications

1. Use in Misaminoacylation of tRNA

Research conducted by Baldini et al. (1988) explored the mischarging of Escherichia coli tRNAPhe with a photoactivatable analogue of phenylalanine, which is closely related to 2-Methyl-5-(trifluoromethyl)-DL-phenylalanine. This study highlights the application of such compounds in the study of tRNA aminoacylation and protein synthesis mechanisms (Baldini et al., 1988).

2. Role in Amino Acid Biosynthesis and Metabolism

The biochemical pathways involving phenylalanine and its derivatives have been the focus of various studies. For instance, Sjoerdsma et al. (1960) investigated the inhibition of aromatic amino acid decarboxylation, which is integral to the metabolism of compounds like this compound (Sjoerdsma et al., 1960).

3. Applications in Polymer Science

Research by Pang and Chu (2010) on the synthesis and biodegradation of amino acid-based poly(ester amide)s, where phenylalanine derivatives are used, demonstrates the compound's relevance in the development of biodegradable materials (Pang & Chu, 2010).

4. Enzymatic Studies and Biotechnological Applications

MacDonald and D'Cunha (2007) discussed the role of phenylalanine ammonia lyase in various clinical and industrial applications. This enzyme, which interacts with phenylalanine and its analogues, has significant implications in the production of L-phenylalanine and treatment for phenylketonuria (MacDonald & D'Cunha, 2007).

Safety and Hazards

The safety and hazards associated with “2-Methyl-5-(trifluoromethyl)-DL-phenylalanine” would depend on its specific structure and use. General safety measures for handling similar compounds include avoiding breathing dust, wearing personal protective equipment, and avoiding contact with skin and eyes .

Future Directions

Trifluoromethylated compounds, such as “2-Methyl-5-(trifluoromethyl)-DL-phenylalanine”, have potential applications in various fields, including the agrochemical and pharmaceutical industries. It’s expected that many novel applications of these compounds will be discovered in the future .

properties

IUPAC Name

2-amino-3-[2-methyl-5-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2/c1-6-2-3-8(11(12,13)14)4-7(6)5-9(15)10(16)17/h2-4,9H,5,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQIIXNIENIPXSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(F)(F)F)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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